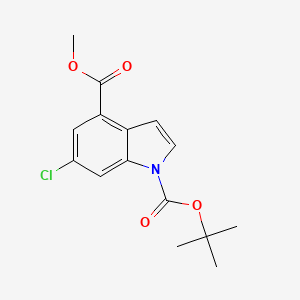

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-O-tert-butyl 4-O-methyl 6-chloroindole-1,4-dicarboxylate, which precisely describes the substitution pattern and functional group positioning. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple ester functionalities. The molecular formula C₁₅H₁₆ClNO₄ indicates the presence of fifteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms. The molecular weight is calculated as 309.74 grams per mole, reflecting the substantial mass contribution from the chlorine substituent and the dual ester functionalities.

The compound's structure features a bicyclic indole core system, which consists of a benzene ring fused to a pyrrole ring, creating the characteristic planar aromatic framework. The tert-butyl carboxylate group at the nitrogen-1 position serves as a protecting group commonly employed in synthetic organic chemistry, providing steric bulk that influences both reactivity and conformational preferences. The methyl carboxylate functionality at the 4-position represents the second ester group, positioned on the benzene ring portion of the indole system. The chlorine substituent at the 6-position introduces electron-withdrawing character and affects the electronic distribution throughout the aromatic system.

The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Cl)C(=O)OC provides a linear notation that encodes the complete molecular connectivity. This representation demonstrates the systematic arrangement of functional groups and their connectivity patterns within the molecular framework. The International Chemical Identifier string InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3 further confirms the molecular structure and provides standardized identification parameters.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional conformational properties of 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate have been investigated through computational modeling and structural analysis methods. The compound exhibits specific conformational preferences that result from the interplay between steric interactions, electronic effects, and intramolecular forces. The indole ring system maintains its characteristic planar geometry, with the benzene and pyrrole rings lying in approximately the same plane to maximize aromatic stabilization through pi-electron delocalization.

The tert-butyl carboxylate group at the nitrogen-1 position adopts conformations that minimize steric clashes while maintaining favorable orbital overlap with the indole nitrogen atom. The bulky tert-butyl group creates significant steric hindrance that influences the overall molecular shape and restricts rotational freedom around the nitrogen-carbonyl bond. This conformational constraint has important implications for the compound's reactivity patterns and potential interactions with other molecular species.

The chlorine substituent at the 6-position lies in the plane of the benzene ring, contributing to the overall molecular dipole moment and affecting intermolecular interactions in crystal packing arrangements. The methyl carboxylate group at the 4-position can adopt multiple conformational states depending on the local environment and intermolecular forces present in different phases. The carbonyl oxygen atoms of both ester groups serve as potential hydrogen bond acceptors, influencing crystal packing and solution-phase behavior.

Molecular modeling studies indicate that the compound possesses moderate conformational flexibility, primarily arising from rotation around the ester linkages and the tert-butyl group orientation. The chlorine substituent introduces asymmetry into the molecular framework, creating distinct conformational preferences that differ from unsubstituted indole derivatives. The combination of electronic and steric effects results in a well-defined three-dimensional structure with specific geometric parameters that can be characterized through experimental and computational methods.

Comparative Analysis with Related Indole Dicarboxylate Derivatives

Comparative structural analysis reveals significant differences between 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate and related indole dicarboxylate derivatives, particularly regarding substitution patterns and molecular properties. The non-chlorinated analog 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate exhibits molecular formula C₁₅H₁₇NO₄ with molecular weight 275.30 grams per mole, demonstrating the molecular weight increase of 34.44 grams per mole attributable to chlorine substitution. This mass difference reflects the replacement of hydrogen with chlorine at the 6-position, significantly altering both physical and chemical properties.

The brominated analog 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate presents molecular formula C₁₅H₁₆BrNO₄ with molecular weight 354.20 grams per mole, illustrating the progression of halogen substitution effects within this compound series. The bromine substituent introduces even greater steric bulk and different electronic properties compared to the chlorine analog, affecting conformational preferences and intermolecular interactions. These halogen variations provide insight into structure-activity relationships and the influence of different substituents on molecular behavior.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituent |

|---|---|---|---|

| 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | C₁₅H₁₇NO₄ | 275.30 | None |

| 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate | C₁₅H₁₆ClNO₄ | 309.74 | Chlorine |

| 1-(tert-butyl) 4-methyl 6-bromo-1H-indole-1,4-dicarboxylate | C₁₅H₁₆BrNO₄ | 354.20 | Bromine |

Alternative substitution patterns, such as those observed in 1-tert-Butyl 6-methyl 1H-indole-1,6-dicarboxylate with molecular formula C₁₅H₁₇NO₄ and molecular weight 275.304 grams per mole, demonstrate the importance of ester positioning on molecular properties. The relocation of the methyl ester from the 4-position to the 6-position fundamentally alters the electronic distribution and steric environment, creating distinct conformational and reactivity profiles. These positional isomers provide valuable comparative data for understanding substituent effects on indole chemistry.

The indazole analog tert-Butyl methyl 1H-indazole-1,4-dicarboxylate, with molecular formula C₁₄H₁₆N₂O₄ and molecular weight 276.29 grams per mole, represents a heterocyclic variant where the indole nitrogen is replaced with a nitrogen-nitrogen double bond system. This structural modification introduces additional nitrogen functionality while maintaining the dicarboxylate framework, demonstrating the versatility of this molecular scaffold for creating diverse heterocyclic derivatives with distinct properties.

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 6-chloroindole-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQACOPHKBUKDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732199 | |

| Record name | 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090903-80-2 | |

| Record name | 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Core Construction

- The indole nucleus can be synthesized via classical methods such as the Fischer indole synthesis or through modern cyclization reactions of suitable precursors.

- Recent literature emphasizes the use of halogenated precursors, such as halogenated phenylhydrazines or indole derivatives, to introduce the chloro substituent at the 6-position.

Halogenation at the 6-Position

- Selective chlorination is achieved using reagents such as N-chlorosuccinimide (NCS) under controlled conditions to prevent over-halogenation.

- Reaction parameters include temperature control (~0°C to room temperature) and solvent choice (e.g., dichloromethane).

Esterification and Functionalization

- The ester groups are introduced via esterification of carboxylic acids or through direct acylation of the indole nitrogen.

- tert-Butyl esters are typically synthesized using tert-butyl alcohol derivatives under acidic catalysis, such as using p-toluenesulfonic acid (p-TsOH) or acid chlorides in the presence of bases.

- Activation of carboxylic acid with a coupling reagent (e.g., DCC or EDC)

- Addition of tert-butyl alcohol or tert-butyl acyl chloride

- Reaction under inert atmosphere at room temperature

- Purification via column chromatography

Specific Preparation Methods from Literature

Synthesis via Multi-step Pathway

Step 1: Synthesis of the indole core with the 6-chloro substituent, often starting from appropriately substituted aniline derivatives, followed by cyclization under acidic or basic conditions.

Step 2: Functionalization at the nitrogen and carboxyl groups through esterification, employing tert-butyl alcohol derivatives with catalytic acid.

Data Tables Summarizing Preparation Conditions

Notes on Reaction Optimization and Challenges

- Regioselectivity: Achieving selective chlorination at the 6-position requires precise control of reaction conditions and choice of chlorinating agents.

- Yield Optimization: Excess reagents and optimized solvent systems improve overall yields.

- Purity: Purification via chromatography or recrystallization is essential to remove side-products, especially halogenated impurities.

- Reaction Conditions: Mild temperatures and inert atmospheres prevent decomposition and over-halogenation.

Summary of Research Findings

- The synthesis of 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate is feasible via multi-step routes involving regioselective halogenation and esterification.

- Transition metal catalysis and controlled chlorination are key to regioselectivity.

- Ester groups are introduced under mild conditions to preserve the integrity of the indole core.

- Recent advancements suggest potential for one-pot synthesis strategies, although detailed protocols require further exploration.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylate groups.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include acids, bases, and specific solvents that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including 1-tert-butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate. Research indicates that compounds in this class exhibit significant activity against various bacterial strains, including Staphylococcus aureus and fungal pathogens. The mechanism of action is under investigation, with preliminary results suggesting non-membrane-related targets .

Receptor Modulation

This compound has shown potential as a modulator of serotonin receptors, particularly the 5-HT7 receptor. Compounds that interact with this receptor are being explored for their therapeutic potential in treating mood disorders and anxiety . The structural variations introduced by substituents like chlorine and tert-butyl groups may enhance receptor affinity and selectivity.

Synthetic Intermediate

In synthetic organic chemistry, 1-tert-butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate serves as an important intermediate for the synthesis of more complex indole derivatives. Its ability to undergo further chemical transformations makes it valuable for developing new pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of indole derivatives, including the target compound, demonstrated significant antimicrobial activity against S. aureus. The results indicated that structural modifications could enhance efficacy; thus, further exploration into the structure-activity relationship (SAR) is warranted to optimize these compounds for clinical use .

Case Study 2: Serotonin Receptor Agonism

Research has identified that certain analogs of indole compounds can act as agonists at serotonin receptors. A detailed investigation into the binding affinity of these compounds revealed that modifications at the chlorine position could influence receptor interaction dynamics, suggesting a pathway for developing new antidepressants .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate depends on its specific application. In biological systems, indole derivatives often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The presence of the tert-butyl, methyl, and chloro substituents can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Indole Dicarboxylates

Piperidine and Piperazine Dicarboxylates

Compounds with non-indole cores but similar ester motifs:

Biological Activity

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate (CAS No. 220499-11-6) is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The molecular formula of 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate is with a molecular weight of 275.30 g/mol. The compound features a tert-butyl group, a methyl group, and a chlorine atom attached to the indole structure, which contributes to its unique biological profile.

Antitumor Activity

Research indicates that derivatives of indole compounds, including 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate, exhibit significant antitumor properties. A study demonstrated that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Antibacterial Properties

Indole derivatives have also shown promising antibacterial activity against various strains of bacteria. In vitro studies suggest that these compounds can inhibit bacterial growth by interfering with cell wall synthesis and function. The presence of chlorine in the structure may enhance its interaction with bacterial membranes, leading to increased efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is another area of interest. Compounds like 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This activity suggests possible applications in treating inflammatory diseases .

Synthesis

The synthesis of 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate typically involves multi-step organic reactions starting from readily available indole derivatives. Key steps include:

- Formation of Indole Core : Starting from substituted anilines or other precursors.

- Chlorination : Introduction of the chlorine atom at the desired position.

- Carboxylation : Using dicarboxylic acid derivatives to introduce the carboxyl groups at positions 1 and 4.

Study on Antitumor Activity

A recent study evaluated the antitumor effects of various indole derivatives, including our compound of interest. In vitro assays demonstrated that treatment with this compound led to a significant reduction in viability of cancer cell lines such as HeLa and MCF-7. The IC50 values indicated potent activity comparable to established chemotherapeutics .

Study on Antibacterial Efficacy

In another investigation, the antibacterial activity was assessed against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties .

Q & A

Q. Optimization Tips :

- Temperature control : Critical for avoiding side reactions (e.g., 0°C for acid-sensitive steps).

- Catalyst selection : Pd-based catalysts (e.g., [Pd(dppf)Cl₂]) improve coupling efficiency in aromatic systems .

- Purification : Sequential washes with H₂O/brine and drying over MgSO₄ enhance purity.

Basic Question: What spectroscopic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for verifying tert-butyl (δ ~1.2–1.4 ppm for C(CH₃)₃), methyl ester (δ ~3.7 ppm for OCH₃), and indole backbone (aromatic protons at δ 6.8–8.0 ppm). provides a model for interpreting NMR shifts in tert-butyl-protected indoles.

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., 6-chloro vs. 5-chloro substitution). highlights structural validation via X-ray for a related indole dicarboxylate.

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Data Interpretation Example :

A discrepancy between calculated and observed molecular weights may indicate incomplete deprotection or residual solvents. Cross-referencing with (yield tables) helps troubleshoot such issues.

Advanced Question: How can researchers resolve contradictions in reported spectral data for similar indole dicarboxylates?

Methodological Answer:

Contradictions often arise from:

- Solvent effects : NMR shifts vary in CDCl₃ vs. DMSO-d₆.

- Dynamic processes : Restricted rotation of tert-butyl groups can split signals.

Case Study :

In , X-ray data resolved ambiguities in the furoyl-substituted indole’s regiochemistry. For the 6-chloro derivative:

Compare experimental NMR with computational predictions (DFT calculations).

Use 2D NMR (COSY, HSQC) to assign overlapping peaks.

Validate against crystallographic data from analogous compounds .

Advanced Question: How to design a multi-step synthesis route balancing yield and scalability for derivatives?

Methodological Answer:

outlines a seven-step synthesis with critical considerations:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | DMF, 20°C, 2.5 h | 89% |

| 4 | Reduction | LiAlH₄/THF, 20°C | 34% |

| 7 | Coupling | Pd(dppf)Cl₂, 100°C | 99% |

Q. Design Principles :

- Modularity : Use orthogonal protecting groups (e.g., tert-butyl for amines, methyl esters for carboxylates).

- Scalability : Replace hazardous reagents (e.g., LiAlH₄) with NaBH₄/CeCl₃ for safer reductions.

- In-line analytics : Monitor intermediates via TLC or HPLC to abort low-yield steps early .

Advanced Question: What strategies are effective for studying substituent effects on biological activity in indole dicarboxylates?

Methodological Answer:

lists analogs (e.g., 5-bromo, 4-cyano) for structure-activity relationship (SAR) studies.

Synthetic diversification : Introduce halogens (Cl, Br), electron-withdrawing groups (CN), or bulky substituents.

Biological assays : Pair with enzymatic/in vitro models to correlate substituent polarity (Cl vs. Br) with activity.

Computational modeling : Use molecular docking to predict binding affinities based on steric/electronic profiles.

Example :

6-Cl substitution may enhance lipophilicity, improving membrane permeability compared to 5-Br analogs .

Advanced Question: How to address regioselectivity challenges in electrophilic substitution reactions on the indole core?

Methodological Answer:

Regioselectivity is governed by:

- Electronic effects : Electron-rich positions (C-5) favor electrophilic attack.

- Steric hindrance : tert-Butyl groups at C-1 block substitution at adjacent sites.

Q. Experimental Approach :

- Isotopic labeling : Use ¹³C-labeled reagents to track substitution patterns.

- Competitive reactions : Compare reactivity of 6-Cl vs. 5-Cl derivatives under identical conditions (see for regiochemical benchmarks).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.